molecular formula C35H70NO8P B3080692 1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine CAS No. 109032-52-2

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3080692
CAS No.: 109032-52-2
M. Wt: 663.9 g/mol
InChI Key: SKVKIGSFTGVBOX-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid belonging to the class of glycerophosphoethanolamines. It is characterized by the presence of two pentadecanoyl (15:0) fatty acid chains attached to the glycerol backbone through ester linkages. This compound is commonly used in lipidomics and as an internal standard in various analytical techniques .

Safety and Hazards

The safety information indicates that it should be stored in a class code 11 - Combustible Solids . It is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine, also known as 15:0 PE, is a type of glycerophospholipid . It primarily targets cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membranes .

Mode of Action

As a phospholipid, 15:0 PE interacts with its targets by integrating into the lipid bilayer of cell membranes. It can influence the physical properties of the membrane, such as its fluidity and permeability .

Biochemical Pathways

Phosphoethanolamine (PE), the head group of 15:0 PE, serves as a precursor in membrane phospholipid biosynthesis . The integration of 15:0 PE into the cell membrane can affect various biochemical pathways, particularly those related to cell signaling and membrane dynamics.

Result of Action

The incorporation of 15:0 PE into cell membranes can result in changes in membrane properties, which can subsequently influence cellular functions. For instance, it can affect the function of membrane proteins, which play crucial roles in various cellular processes, including signal transduction, ion transport, and cell adhesion .

Action Environment

The action of 15:0 PE can be influenced by various environmental factors. For example, the presence of other lipids in the cell membrane can affect its integration into the membrane. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions. It is used as a phospholipid internal standard to analyze phospholipid species from a bacterial culture

Cellular Effects

It is known that phosphatidylethanolamines, the class of compounds to which it belongs, serve as a precursor in membrane phospholipid biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is used as an internal standard for the extraction of lipids .

Metabolic Pathways

This compound is involved in the metabolic pathways of glycerophospholipids . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that phosphatidylethanolamines, the class of compounds to which it belongs, are a major component of all cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane, given that it is a type of phospholipid, a major component of all cell membranes . Specific information about its activity or function at the subcellular level is currently unavailable.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with pentadecanoic acid, followed by phosphorylation with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phosphoethanolamine derivatives, and substituted phospholipids with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in lipidomics and analytical applications where precise quantification and characterization of phospholipids are required .

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-34(37)41-31-33(32-43-45(39,40)42-30-29-36)44-35(38)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32,36H2,1-2H3,(H,39,40)/t33-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKIGSFTGVBOX-MGBGTMOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
Reactant of Route 4
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
Reactant of Route 5
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.